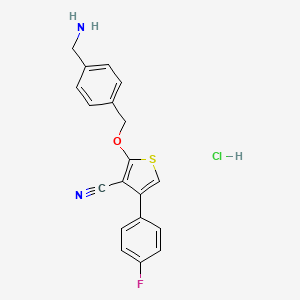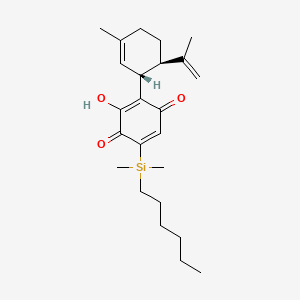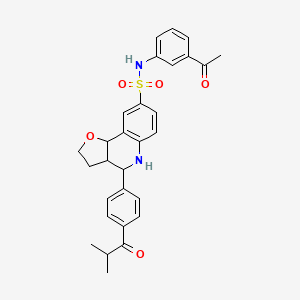
Mdm2/xiap-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mdm2/xiap-IN-3 is a dual inhibitor targeting both murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). These proteins are crucial in regulating cell survival and apoptosis, making them significant targets in cancer therapy. This compound has shown promise in reducing the levels of MDM2 and XIAP proteins, thereby increasing the expression of p53, a tumor suppressor protein, leading to cancer cell death .
Preparation Methods
The synthesis of Mdm2/xiap-IN-3 involves the use of a tetrahydroquinoline scaffold. The synthetic route includes several steps, starting from commercially available starting materials. The key steps involve the formation of the tetrahydroquinoline core, followed by functionalization to introduce the necessary substituents for dual inhibition of MDM2 and XIAP . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely scale up these laboratory procedures, optimizing for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Mdm2/xiap-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetrahydroquinoline scaffold, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.
Scientific Research Applications
Mdm2/xiap-IN-3 has several scientific research applications:
Chemistry: It serves as a model compound for studying dual inhibition mechanisms and developing new inhibitors targeting MDM2 and XIAP.
Biology: The compound is used to investigate the roles of MDM2 and XIAP in cell survival and apoptosis, providing insights into cancer biology.
Mechanism of Action
Mdm2/xiap-IN-3 exerts its effects by binding to both MDM2 and XIAP, disrupting their interactions with other proteins. This leads to the degradation of MDM2 and XIAP proteins, resulting in the activation of p53. The increased levels of p53 promote apoptosis in cancer cells, inhibiting their growth and proliferation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, where MDM2 mediates the ubiquitination and degradation of p53, and the inhibition of caspase activity by XIAP .
Comparison with Similar Compounds
Mdm2/xiap-IN-3 is unique due to its dual inhibitory activity against both MDM2 and XIAP. Similar compounds include:
These compounds highlight the potential of dual inhibitors in cancer therapy, with this compound standing out due to its specific scaffold and dual-targeting mechanism.
Properties
Molecular Formula |
C29H30N2O5S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-[4-(2-methylpropanoyl)phenyl]-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide |
InChI |
InChI=1S/C29H30N2O5S/c1-17(2)28(33)20-9-7-19(8-10-20)27-24-13-14-36-29(24)25-16-23(11-12-26(25)30-27)37(34,35)31-22-6-4-5-21(15-22)18(3)32/h4-12,15-17,24,27,29-31H,13-14H2,1-3H3 |
InChI Key |
UGXBYZCGWVTKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C2C3CCOC3C4=C(N2)C=CC(=C4)S(=O)(=O)NC5=CC=CC(=C5)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


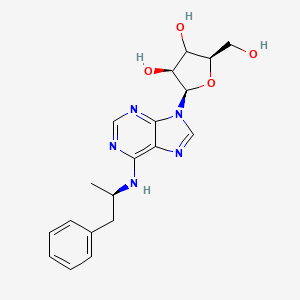
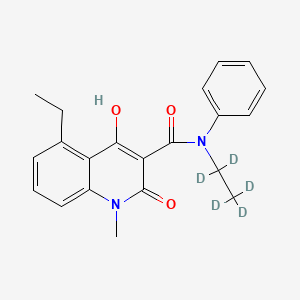
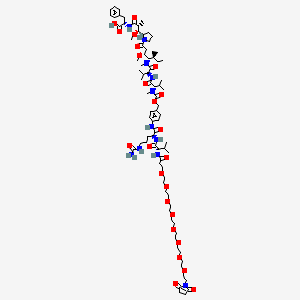
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
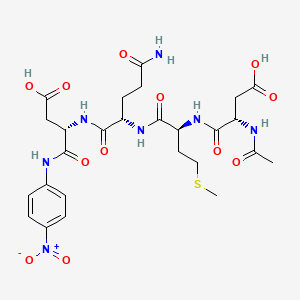

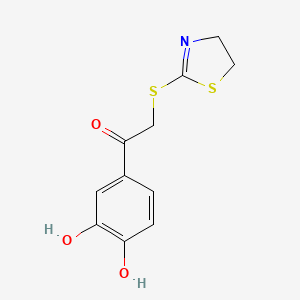
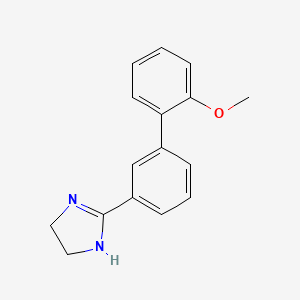

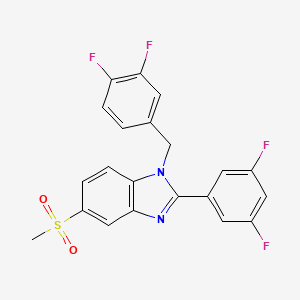
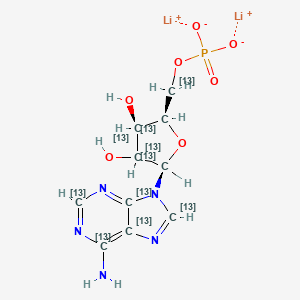
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)
